3-(3,4,5-Trifluorobenzoyl)thiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

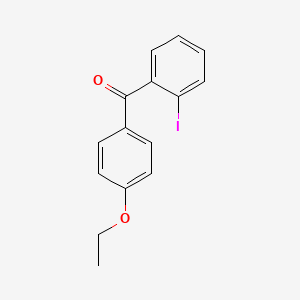

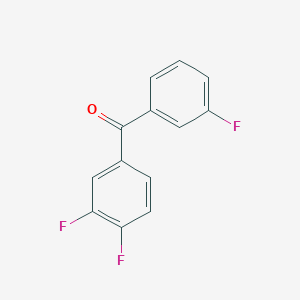

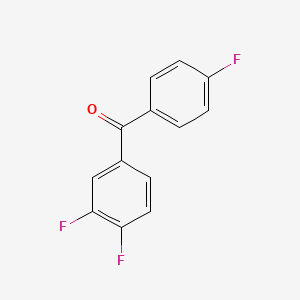

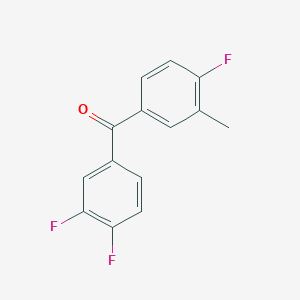

“3-(3,4,5-Trifluorobenzoyl)thiophene”, also known as TFBT, is a synthetic chemical compound with an aromatic thiophene ring. It has a CAS Number of 898771-66-9 and a molecular weight of 242.22 . The IUPAC name for this compound is 3-thienyl (3,4,5-trifluorophenyl)methanone .

Molecular Structure Analysis

The molecular formula of “this compound” is C11H5F3OS . The InChI code for this compound is 1S/C11H5F3OS/c12-8-3-7(4-9(13)10(8)14)11(15)6-1-2-16-5-6/h1-5H .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 242.22 g/mol . Unfortunately, other specific physical and chemical properties were not found in the search results.

Applications De Recherche Scientifique

1. Synthesis and Characterization

The synthesis and characterization of thiophene derivatives play a crucial role in scientific research. For instance, the synthesis of fluorescent nitrobenzoyl polythiophenes offers insights into the electrochemical properties of these compounds. This process involves electrochemically polymerizing thiophene derivatives onto electrodes, which further demonstrates their fluorescent properties in different states (Coelho, Nascimento, Ribeiro, & Navarro, 2015).

2. Pyrolysis Mechanism

Understanding the pyrolysis mechanism of thiophene derivatives such as 3-ethynylebenzo[b]thiophene, a significant intermediate in thiophene pyrolysis, is another key application. This involves studying the α-carbene formation and decomposition pathways, which are crucial for understanding the thermal stability and reaction mechanisms of thiophenes (Li, Li, Zhang, Yang, Wang, & Jin, 2021).

3. Antitubulin Agents

The synthesis of thiophene libraries, such as 3-(α-styryl)benzo[b]-thiophenes, and their evaluation as antitubulin agents is another vital area of research. These compounds, synthesized through a series of chemical reactions, demonstrate significant cytotoxic activity against certain cell lines, highlighting their potential in antitumor applications (Tréguier, Lawson, Bernadat, Bignon, Dubois, Brion, Alami, & Hamze, 2014).

4. Novel Synthesis and Antitumor Evaluation

Novel synthesis methods for thiophene derivatives and their evaluation as antitumor agents are crucial. For example, the synthesis of compounds from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide and their subsequent screening for antitumor activities reveal significant inhibitory effects against various cancer cell lines, indicating their potential in cancer treatment (Shams, Mohareb, Helal, & Mahmoud, 2010).

5. Synthesis and Antitumor Evaluation of Azo Dyes

The synthesis of thiophene-based azo dyes incorporating pyrazolone moiety and their antitumor evaluation is an important application. These dyes, when applied to polyester fabric, show red to blue shifted color and high extinction coefficient. Their antitumor activity assessment reveals that most exhibit good activity, with specific compounds showing moderate activity (Gouda, Eldien, Girges, & Berghot, 2016).

Propriétés

IUPAC Name |

thiophen-3-yl-(3,4,5-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3OS/c12-8-3-7(4-9(13)10(8)14)11(15)6-1-2-16-5-6/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRLPJFGOKFQOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)C2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641862 |

Source

|

| Record name | (Thiophen-3-yl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-66-9 |

Source

|

| Record name | (Thiophen-3-yl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.